2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid
Description
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, linked to an oxazole ring substituted with a carboxylic acid at the 4-position. This compound (Ref: 10-F620222) has a molecular formula of C₁₅H₂₂N₂O₅ and a molecular weight of 310.35 g/mol . The Boc group enhances solubility and stability during synthetic processes, while the oxazole-4-carboxylic acid moiety offers reactivity for further derivatization.
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-6-4-10(5-7-17)8-12-16-11(9-21-12)13(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) |
InChI Key |
LLQTZWCHJOFCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Coupling of the Piperidine and Oxazole Rings: The final step involves coupling the piperidine and oxazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group ensures the stability of the compound during reactions, while the piperidine and oxazole rings facilitate binding to biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic Acid
Key Differences :
Impact on Properties :
Diazepane-Based Analog: 2-((4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic Acid
Imidazole Derivative: 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic Acid
Key Differences :
Impact on Properties :
- Imidazole’s dual nitrogen atoms enable stronger hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors).
- The acetic acid side chain may alter pharmacokinetics, such as absorption and excretion rates.
Data Table: Structural and Functional Comparison
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